4-Sulfocalix[4]arene

Catalog No.
S583567
CAS No.
112269-92-8
M.F
C28H24O16S4
M. Wt
744.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfocalix[4]arene

CAS Number

112269-92-8

Product Name

4-Sulfocalix[4]arene

IUPAC Name

25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid

Molecular Formula

C28H24O16S4

Molecular Weight

744.7 g/mol

InChI

InChI=1S/C28H24O16S4/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)

InChI Key

JFYBCAFLVNKHHG-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O

Synonyms

4-sulfocalix(4)arene, p-sulfonated calix(4)arene, p-sulfonatocalix(4)arene, SC4A cpd

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Applications in Material Science

  • Molecular Recognition: CTSA's specific structure allows it to bind selectively with certain molecules. This property holds potential for applications in sensors and separation technologies [].
  • Self-Assembly: CTSA can self-assemble into well-defined structures at the nanoscale. This characteristic makes it a potential candidate for developing nanomaterials with tailored properties for various applications [].

Potential Applications in Catalysis

  • Acid Catalysis: The presence of sulfonic acid groups in CTSA grants it acidic properties. This characteristic makes it a potential catalyst for various chemical reactions [].

Potential Applications in Biomedicine

  • Drug Delivery: CTSA's ability to bind with specific molecules could be harnessed for drug delivery applications. It could potentially encapsulate and transport drugs to targeted sites within the body [].

4-Sulfocalix arene is a sulfonated derivative of calix arene, featuring four sulfonic acid groups at the para positions of its phenolic units. Its molecular formula is C28H24O16S4, with a molecular weight of approximately 744.72 g/mol. This compound exhibits significant solubility in water due to the presence of sulfonate groups, which enhances its ability to form complexes with various guest molecules. The structure allows for a unique conformation that can encapsulate cations and small organic molecules, making it valuable in supramolecular chemistry .

, primarily involving complexation and supramolecular assembly. It can form inclusion complexes with metal ions and organic compounds, significantly enhancing their solubility and stability. For instance, it has been shown to create complexes with nedaplatin, improving its bioavailability . The interactions often involve π–π stacking and ion-dipole interactions due to the aromatic nature of the calixarene structure and the electronegative sulfonyl groups .

The biological activity of 4-sulfocalix arene is notable in drug delivery systems and as a potential therapeutic agent. Its ability to form stable complexes with various pharmaceuticals enhances their solubility and efficacy. Additionally, it has been investigated for its antimicrobial properties and potential use in targeting cancer cells through selective binding mechanisms .

Several methods exist for synthesizing 4-sulfocalix arene:

  • Sulfonation of Calix arene: This method involves the direct sulfonation of calix arene using sulfuric acid or chlorosulfonic acid under controlled conditions to ensure selective substitution at the para positions.
  • Template Synthesis: Utilizing templates such as metal ions can guide the formation of the calixarene structure while incorporating sulfonate groups.
  • Post-Synthetic Modification: Existing calixarene frameworks can be modified through various

The applications of 4-sulfocalix arene are diverse:

  • Drug Delivery: Enhancing the solubility and stability of poorly soluble drugs.
  • Sensors: Used in developing sensors for detecting metal ions or small organic molecules due to its selective binding properties.
  • Catalysis: Acting as an organocatalyst in various organic reactions.
  • Environmental Remediation: Potential use in adsorbing pollutants from water due to its high affinity for certain contaminants .

Studies have shown that 4-sulfocalix arene forms stable supramolecular assemblies with cucurbituril and other guests. Techniques such as NMR spectroscopy and dynamic light scattering have been employed to analyze these interactions. The formation of these assemblies is driven by strong outer-surface interactions, including π–π stacking between aromatic rings and electrostatic interactions between sulfonate groups and cations or polar molecules .

Several compounds share structural similarities with 4-sulfocalix arene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Calix areneBase structure without sulfonate groupsVersatile host for various guest molecules
p-SulfonatocalixareneSimilar sulfonate functionalizationEnhanced catalytic properties in organic reactions
CucurbiturilBarrel-shaped structureStronger binding affinity for larger guests
Sodium Sulfocalixarene SaltSodium salt derivativeIncreased solubility in aqueous solutions

Uniqueness of 4-Sulfocalix arene

What sets 4-sulfocalix arene apart from these compounds is its specific ability to form stable complexes that enhance drug solubility while maintaining biological activity. Its unique structural features allow for selective binding interactions that can be fine-tuned for specific applications in drug delivery and environmental science.

The synthesis of 4-sulfocalixarene relies on simultaneous dealkylation and sulfonation of p-alkylated precursors. A one-step electrophilic substitution process using concentrated sulfuric acid (H₂SO₄) at 70–100°C for 3–6 hours achieves near-quantitative conversion of p-alkyl calixarenes to sulfonated derivatives. This method eliminates the need for pre-detertiobutylation, as sulfuric acid acts as both a sulfonating agent and a dealkylation catalyst. For example, Shinkai’s protocol yields 66.3% pure p-sulfonatocalixarene after neutralization and recrystallization. Key structural features include:

  • Water solubility: Sodium salts of sulfonated derivatives exhibit solubility up to 5 mM in aqueous media.
  • Regioselectivity: Sulfonation occurs exclusively at the para-position of phenolic units, confirmed by ¹H NMR (δ 7.93 ppm for aromatic protons).

Table 1: Representative sulfonation conditions and yields

PrecursorSulfonating AgentTemperature (°C)Time (h)Yield (%)
p-tert-ButylcalixareneH₂SO₄ (conc.)70366.3
p-MethylcalixareneH₂SO₄ (fuming)100672.1

Lower-Rim Functionalization Approaches for Enhanced Host-Guest Binding

Lower-rim modifications alter the conformational flexibility and binding properties of 4-sulfocalixarene. Stereoselective alkylation using cesium fluoride (CsF) in dimethylformamide (DMF) at 40°C introduces n-butyl, allyl, or ethyl groups with 75–86% yields. Critical outcomes include:

  • Conformational rigidity: ¹H NMR reveals split signals for bridge methylene protons (Δδ = 1.0 ppm) in butyl-functionalized derivatives, indicating fixed cone conformations.
  • Enhanced binding thermodynamics: Isothermal titration calorimetry (ITC) shows that O-butyl substitution increases entropy-driven binding (ΔS° = +48 J·mol⁻¹·K⁻¹) for organic cations like tetramethylammonium, due to reduced desolvation penalties.

Figure 1: Comparative host-guest binding parameters

DerivativeΔH° (kJ·mol⁻¹)TΔS° (kJ·mol⁻¹)Kₐ (M⁻¹)
Parent 4-sulfocalixarene-12.4+8.71.2×10⁴
O-Butyl derivative-9.1+14.23.8×10⁴

Supramolecular Polymer Construction via Covalent Bridging Strategies

Covalent polymers incorporating 4-sulfocalixarene leverage upper-rim reactivity for crosslinking. Key strategies include:

  • Bis-calixarene linkers: Oxidative coupling of propargyloxy-functionalized derivatives using Cu(I) catalysts produces double-cavity polymers with intercalated Ag⁺ ions.
  • Photoresponsive assemblies: Dithienylethene-bridged polymers exhibit reversible color switching (λₘₐₓ = 579 nm ↔ 637 nm) under UV/Vis light, with aggregation numbers (Nₐgg) of 24–32.

Table 2: Properties of supramolecular polymers

Polymer TypeBridging UnitNₐggCritical Micelle Concentration (mM)
Covalent micelleAcrylamide170.032
Photochromic assemblyDithienylethene240.021

The micellar organization of 4-sulfocalix [1]arene-based amphiphiles represents a groundbreaking departure from classical micelle formation principles. Unlike conventional surfactants that exhibit polydisperse aggregation numbers, 4-sulfocalix [1]arene derivatives demonstrate the formation of Platonic micelles – structurally precise aggregates with discrete aggregation numbers corresponding to the vertex numbers of regular polyhedra [5] [6] [7].

The fundamental principle underlying Platonic micelle formation relates to the geometric optimization of headgroup packing on a spherical surface, analogous to the Tammes problem in geometry. Research has identified that calix [1]arene-based amphiphiles preferentially form micelles with aggregation numbers of 4, 6, 8, 12, 20, and 32, which correspond to the face numbers of Platonic solids [5] [8] [9]. This phenomenon arises from the unique structural characteristics of the calixarene scaffold, including its rigid cone conformation and specific headgroup-to-tail ratio.

Experimental investigations using synchrotron small-angle X-ray scattering have revealed that 4-sulfocalix [1]arene derivatives form hexamer micelles with perfect monodispersity under specific conditions [5] [7]. The critical micelle concentration and aggregation behavior can be precisely controlled through various parameters:

  • pH modulation: Aggregation numbers transition from dodecamer to hexamer as pH changes from acidic to basic conditions [8]
  • Salt concentration: Ionic strength influences the transition between different aggregation states [5]
  • Temperature effects: Thermal conditions affect the stability and size of micellar assemblies [5]
  • Headgroup modifications: Chemical alterations to the sulfonate groups enable fine-tuning of aggregation behavior [10]

The structural precision of these Platonic micelles has been validated through density functional theory calculations, which demonstrate that tail packing plays a crucial role in determining the equilibrium aggregation number [6]. Remarkably, these calculations reveal that micelle formation occurs even when less than 20% of the hydrophobic tail surface is removed from water contact, contrasting sharply with classical surfactant micelles where approximately 80% surface removal is typical [6].

Protein-Calixarene Hybrid Assemblies for Biocatalysis

The interaction between 4-sulfocalix [1]arene and proteins represents a sophisticated example of supramolecular recognition that has profound implications for biocatalytic applications. The water-soluble nature of 4-sulfocalix [1]arene, combined with its multiple sulfonate groups, enables specific binding to lysine-rich regions of proteins through electrostatic interactions and host-guest complexation [11] [12] [13].

Crystallographic studies have revealed that 4-sulfocalix [1]arene forms stable complexes with various proteins, including cytochrome c and lysozyme, through multiple binding modes [11] [12]. The binding mechanism involves endocomplexation of lysine side chains within the calixarene cavity, creating a "camouflage" effect on the protein surface [11]. This interaction pattern has been demonstrated through high-resolution crystal structures, with the cytochrome c-4-sulfocalix [1]arene complex showing binding at three distinct sites: Lys4, Lys22, and Lys89 [11].

The formation of protein-calixarene hybrid assemblies exhibits remarkable structural diversity:

  • Linear protein tetramer chains: Lysozyme forms linear assemblies mediated by 4-sulfocalix [1]arene, with the calixarene acting as a molecular glue between protein units [12] [13]
  • Autoregulated assembly: Larger calixarene derivatives can switch protein assembly on and off, demonstrating sophisticated control mechanisms [11]
  • Multisite complexation: The ability to bind multiple calixarene units per protein enables complex supramolecular architectures [11]

The biocatalytic implications of these hybrid assemblies are significant. The protein-calixarene complexes maintain enzymatic activity while providing enhanced stability and altered substrate specificity [11]. The calixarene binding can modulate protein conformation and dynamics, potentially leading to enhanced catalytic performance or altered reaction selectivity.

Furthermore, these hybrid systems demonstrate stimuli-responsive behavior, where changes in pH, ionic strength, or temperature can trigger assembly/disassembly processes [11]. This responsiveness is particularly valuable for applications requiring controlled activation or deactivation of biocatalytic processes.

Stimuli-Responsive Polymeric Networks for Smart Material Design

4-Sulfocalix [1]arene serves as a versatile building block for constructing stimuli-responsive polymeric networks that exhibit sophisticated smart material properties. The compound's unique structural features, including multiple sulfonate groups and the calixarene cavity, enable the formation of supramolecular polymers through various non-covalent interactions [14] [15] [16].

The design of stimuli-responsive networks based on 4-sulfocalix [1]arene involves several key strategies:

Electrochemical Stimuli-Responsive Systems: Research has demonstrated the construction of supramolecular polymers through iterative complexation between 4-sulfocalix [1]arene-based homoditopic receptors and complementary guest molecules [16]. These systems exhibit reversible assembly/disassembly behavior in response to redox stimuli, enabling applications in smart materials that respond to electrical signals.

Multi-Stimuli Responsive Networks: The incorporation of 4-sulfocalix [1]arene into polymeric networks enables simultaneous responsiveness to multiple stimuli, including pH, temperature, and ionic strength [14] [15]. These networks demonstrate remarkable versatility, with the ability to undergo controlled structural transitions in response to specific environmental conditions.

Host-Guest Mediated Responsiveness: The calixarene cavity of 4-sulfocalix [1]arene can accommodate various guest molecules, and the binding/release of these guests can trigger dramatic changes in network properties [14]. This host-guest responsiveness enables the design of materials that respond to specific molecular recognition events.

The practical applications of these responsive networks include:

  • Drug delivery systems: Networks that respond to physiological conditions (pH, temperature) for controlled drug release [14] [15]
  • Sensor materials: Systems that undergo detectable changes upon exposure to specific analytes [14]
  • Actuator materials: Networks that exhibit mechanical responses to environmental stimuli [14]
  • Self-healing materials: Systems that can repair damage through stimuli-triggered reassembly [14]

The electrospun nanofiber applications demonstrate the practical implementation of these concepts. 4-Sulfocalix [1]arene-functionalized polycaprolactone/gelatin nanofibers exhibit enhanced hydrophilicity and biocompatibility, with fiber diameters reducing by up to 40% upon calixarene incorporation [17]. These materials show promising applications in tissue engineering and drug delivery, with the calixarene component providing both structural modification and functional responsiveness.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

25,26,27,28-tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid

Dates

Last modified: 08-15-2023
Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018

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